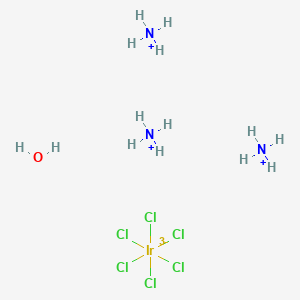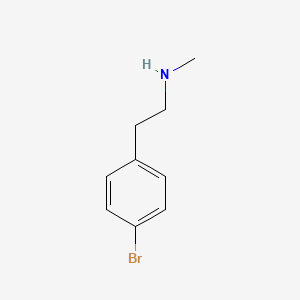![molecular formula C14H14N2O2 B1342009 N-[3-(4-Aminophenoxy)phenyl]acetamide CAS No. 383127-03-5](/img/structure/B1342009.png)
N-[3-(4-Aminophenoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Aminophenoxy)phenyl]acetamide, also known as 4-APA, is an amide derivative of phenoxyacetic acid that has been widely used in scientific research due to its versatile properties. It has been used in a variety of applications, such as synthesis, drug development, and biological research.
科学的研究の応用
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, serves as an intermediate in the synthesis of antimalarial drugs. A study utilized immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, revealing insights into process optimization, mechanism, and kinetics, which could be relevant for the synthesis of related compounds (Magadum & Yadav, 2018).
Bioactive Nitrosylated Derivatives
Research into the bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide, obtained through microbial incubation, has unveiled potential phytotoxic metabolites. These findings offer a pathway to alternative bioactive compounds with environmental and agricultural applications (Girel et al., 2022).
Agonists for Obesity and Diabetes Treatment
A series of N-phenyl-(2-aminothiazol-4-yl)acetamides, incorporating the phenoxypropanolamine moiety, demonstrated selective agonistic activity against human β3-adrenergic receptors. These compounds, including modifications of the base structure similar to N-[3-(4-Aminophenoxy)phenyl]acetamide, show potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy) acetamide derivatives has revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. These derivatives highlight the potential therapeutic applications of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in developing new treatment agents (Rani et al., 2014).
Green Synthesis of Azo Disperse Dyes Intermediates
N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, exemplifies the application of related compounds in the materials sector. A novel catalyst was developed for its synthesis, underscoring the environmental benefits of greener production methods (Zhang, 2008).
Advanced Materials Development
The synthesis of novel tripodal N-substituted melamines derived from (4-aminophenoxy)acetic acid showcases the utility of N-[3-(4-Aminophenoxy)phenyl]acetamide related compounds in creating materials with potential applications in catalysis, sensing, and surface modification (Morar et al., 2015).
特性
IUPAC Name |
N-[3-(4-aminophenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMEIJWSTVOJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Aminophenoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

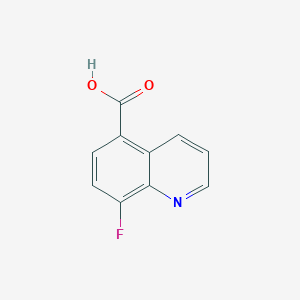



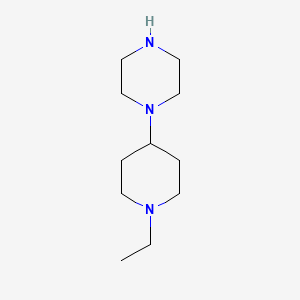
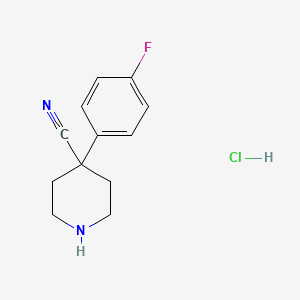

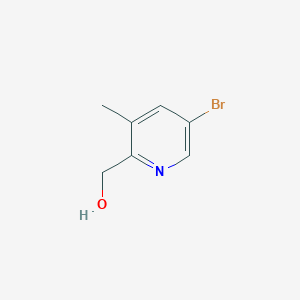


![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)

